KIN1408 IRF3 Nuclear Translocation Potency Compared to Parent Compound KIN1400
KIN1408 demonstrates a defined ECmax of 5 μM for driving IRF3 nuclear translocation in Huh7 cells over 20 hours, providing a quantifiable benchmark for experimental use . In contrast, the parent compound KIN1400 lacks a clearly defined ECmax for this specific endpoint in publicly available data, with its activity often reported as effective over broader concentration ranges (e.g., 5-20 μM) [1]. This defined ECmax allows for more precise dosing in assays where IRF3 nuclear translocation is the primary readout.
| Evidence Dimension | IRF3 nuclear translocation potency |
|---|---|
| Target Compound Data | ECmax = 5 μM |
| Comparator Or Baseline | KIN1400 (parent compound) |
| Quantified Difference | KIN1408: Defined ECmax = 5 μM; KIN1400: No defined ECmax reported |
| Conditions | Huh7 cells, 20-hour treatment, immunofluorescence microscopy |
Why This Matters
For researchers requiring precise control over IRF3 activation levels, KIN1408 offers a defined ECmax value that facilitates reproducible dosing, whereas KIN1400 requires empirical titration within a broader concentration range.
- [1] Pattabhi, S., Wilkins, C. R., Dong, R., Knoll, M. L., Posakony, J., Kaiser, S., Mire, C. E., Wang, M. L., Ireton, R. C., Geisbert, T. W., Bedard, K. M., Iadonato, S. P., Loo, Y., Gale, M. Jr. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway. J. Virol. 2016, 90(5), 2372-2387. View Source
